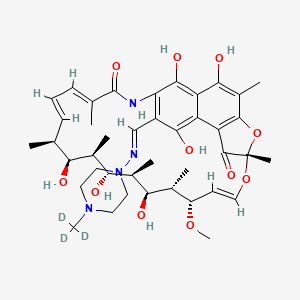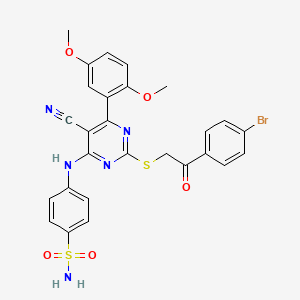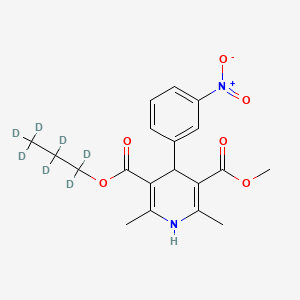
Nitrendipine Propyl ester-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrendipine Propyl ester-d7 is a deuterated derivative of nitrendipine, a dihydropyridine calcium channel blocker. It is primarily used in scientific research, particularly in the field of proteomics. The compound has the molecular formula C19H15D7N2O6 and a molecular weight of 381.43 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nitrendipine Propyl ester-d7 involves the reaction of a 3-nitrobenzal ethyl acetoacetate intermediate with 3-amino methyl crotonate at a molar ratio of 1:1-1.1 at 70-75°C. Concentrated hydrochloric acid is then added to the reaction system, and the reaction continues at the same temperature. After cooling to 15-20°C, solid-liquid separation and recrystallization are performed to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to minimize impurities and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
Nitrendipine Propyl ester-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine analogues.
Reduction: Reduction of the nitro group can produce nitroso pyridine analogues.
Photodegradation: Exposure to ultraviolet light leads to the formation of photoproducts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Photodegradation: Ultraviolet light is used to induce photodegradation.
Major Products Formed
Oxidation: Pyridine analogues.
Reduction: Nitroso pyridine analogues.
Photodegradation: Various photoproducts, including nitroso pyridine analogues.
Applications De Recherche Scientifique
Nitrendipine Propyl ester-d7 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference compound in analytical studies.
Biology: Employed in studies involving calcium channel blockers.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mécanisme D'action
Nitrendipine Propyl ester-d7 exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina.
Felodipine: A dihydropyridine calcium channel blocker with a similar mechanism of action.
Uniqueness
Nitrendipine Propyl ester-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. The presence of deuterium atoms can also lead to differences in metabolic pathways compared to non-deuterated analogues .
Propriétés
Formule moléculaire |
C19H22N2O6 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
5-O-(1,1,2,2,3,3,3-heptadeuteriopropyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3/i1D3,5D2,9D2 |
Clé InChI |
UXLPJZGKAQRVTA-MQASMQBASA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
SMILES canonique |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


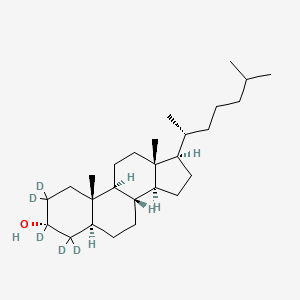
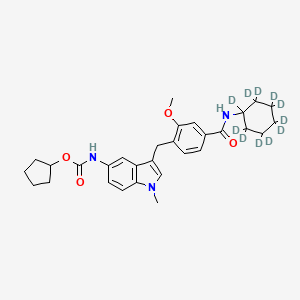
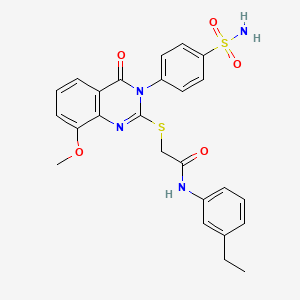

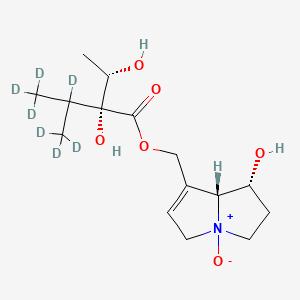
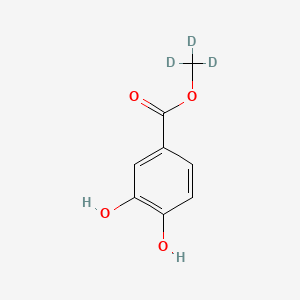
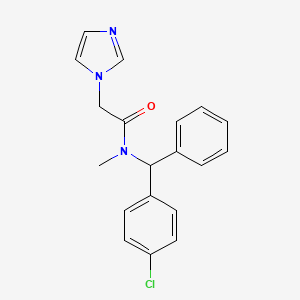

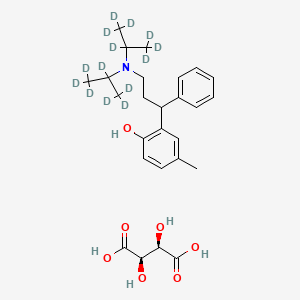
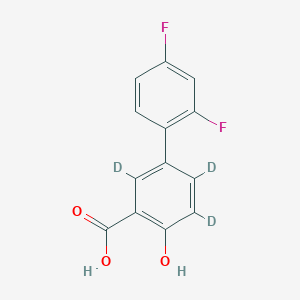
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
